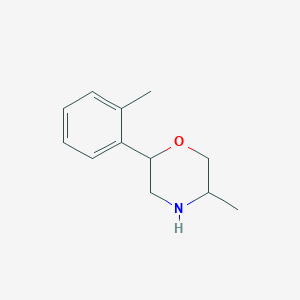
5-Metil-2-(2-metilfenil)morfolina
Descripción general
Descripción
5-Methyl-2-(2-methylphenyl)morpholine is a chemical compound that has recently garnered attention in the scientific community for its potential applications in various fields of research and industry. Morpholine, a component of this compound, is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups .
Synthesis Analysis
The synthesis of morpholines has seen significant advancements in recent years. They are generally prepared from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
Morpholine, a part of the 5-Methyl-2-(2-methylphenyl)morpholine molecule, is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations in the liquid . Extensive studies of the conformation of neutral morpholine have been previously carried out .Chemical Reactions Analysis
Morpholine, a component of 5-Methyl-2-(2-methylphenyl)morpholine, is a base due to the presence of the amine functional group. For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Physical And Chemical Properties Analysis
Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine smell . It is miscible with water and has a weak ammonia-like or fish-like odor . The specific physical and chemical properties of 5-Methyl-2-(2-methylphenyl)morpholine are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Química Medicinal
5-Metil-2-(2-metilfenil)morfolina: es un compuesto que tiene aplicaciones potenciales en química medicinal debido a su porción morfolina. Las morfolinas se sabe que están presentes en varias moléculas biológicamente activas, incluidos los antidepresivos . Pueden servir como motivos estructurales clave en la síntesis de fármacos que se dirigen al sistema nervioso central, como los inhibidores selectivos de la recaptación de serotonina (ISRS) y los antidepresivos tricíclicos (ATC) .
Agricultura
En agricultura, los derivados de la morfolina se utilizan por sus propiedades fungicidas. This compound podría explorarse por su eficacia en la protección de los cultivos contra patógenos fúngicos, contribuyendo potencialmente al desarrollo de nuevos agroquímicos .
Ciencia de los Materiales
El anillo de morfolina es una característica común en la ciencia de los materiales, particularmente en la síntesis de polímeros y resinas. This compound puede investigarse por su papel en la creación de nuevos materiales con propiedades mecánicas y químicas específicas .
Ciencias Ambientales
Los compuestos de morfolina tienen aplicaciones en ciencias ambientales, especialmente en los procesos de tratamiento de agua. This compound podría estudiarse por su capacidad para interactuar con los contaminantes y ayudar en su eliminación de las fuentes de agua .
Bioquímica
En bioquímica, los derivados de la morfolina se utilizan a menudo como bloques de construcción para la síntesis de péptidos y otras moléculas bioactivas. This compound podría ser valiosa en el estudio de las interacciones de péptidos y el desarrollo de ensayos bioquímicos .
Farmacología
El potencial farmacológico de los derivados de la morfolina es significativo, con aplicaciones que van desde tratamientos antivirales hasta anticancerígenos. This compound podría ser un candidato para el desarrollo de nuevos agentes terapéuticos, dada su similitud estructural con las morfolinas farmacológicamente activas .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2-(2-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-5-3-4-6-11(9)12-7-13-10(2)8-14-12/h3-6,10,12-13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLIJLILAIMCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1099679-79-4 | |
| Record name | 5-methyl-2-(2-methylphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



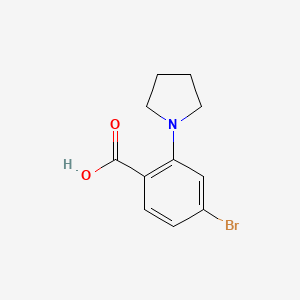
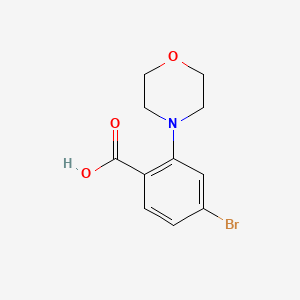
![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)
![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)
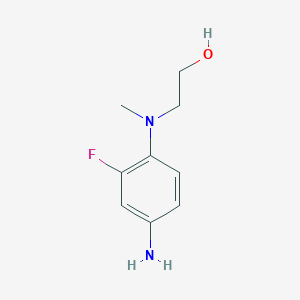
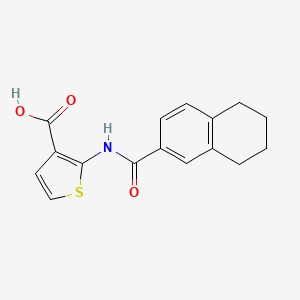
![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)
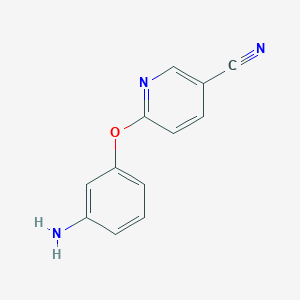
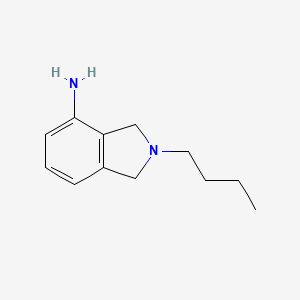
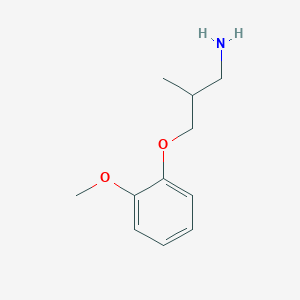
![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)

![2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B1517773.png)